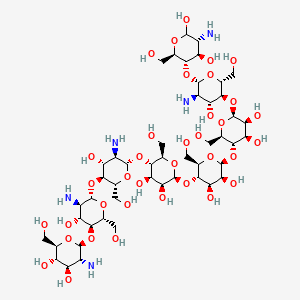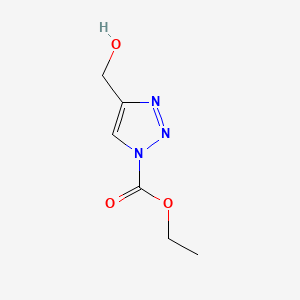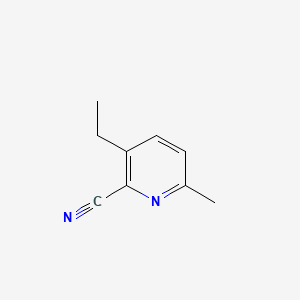
2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a trifluoroacetyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- typically involves the condensation of urea or potassium cyanate (KCNO) with carbonyl compounds containing functional groups . One common method is the interaction of KCNO with aminoketone salts in aqueous media . The aminoketone salts are synthesized by hydrolysis of phthalimidoketones or acyloxazolinones . Another pathway involves the use of urea as the cyclization agent, where substituted aminoketones undergo cyclocondensation with urea under rigid conditions (185 – 190°C) to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances its binding affinity to these targets, leading to modulation of biological pathways . This compound can inhibit or activate specific enzymes, thereby influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-imidazol-2-one: A simpler imidazole derivative without the trifluoroacetyl group.
1,3-Dihydro-4-methyl-2H-imidazol-2-one: Similar structure but lacks the trifluoroacetyl group.
1,3-Dihydro-4-methyl-5-(4-methylthiobenzoyl)-2H-imidazol-2-one (Enoximone): Contains a different substituent group, used as a cardiotonic agent.
Uniqueness
The presence of the trifluoroacetyl group in 2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- imparts unique chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in drug development and industrial processes .
Properties
CAS No. |
109777-66-4 |
|---|---|
Molecular Formula |
C6H5F3N2O2 |
Molecular Weight |
194.113 |
IUPAC Name |
4-methyl-5-(2,2,2-trifluoroacetyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C6H5F3N2O2/c1-2-3(11-5(13)10-2)4(12)6(7,8)9/h1H3,(H2,10,11,13) |
InChI Key |
ABCGPUNLWRNYAO-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N1)C(=O)C(F)(F)F |
Synonyms |
2H-Imidazol-2-one, 1,3-dihydro-4-methyl-5-(trifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



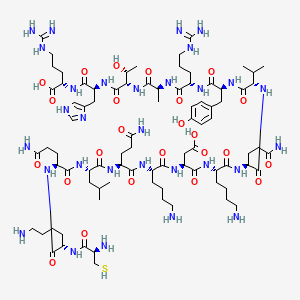
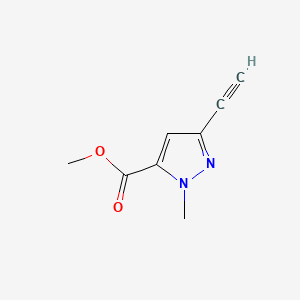
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 6-ethylidene-](/img/structure/B566467.png)
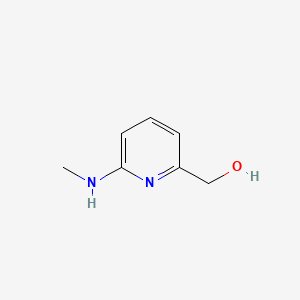
![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)
![Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole](/img/structure/B566471.png)
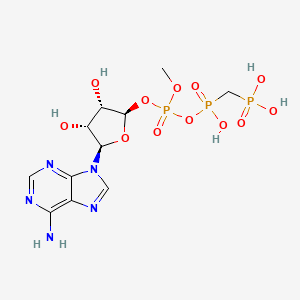
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,[1S-(2-exo,3-endo)]-(9CI)](/img/new.no-structure.jpg)
